Benzyldimethyloctylammonium

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Research

Quaternary Ammonium Compounds (QACs) are a broad class of cationic surfactants and biocides characterized by a positively charged nitrogen atom with four organic substituents. mdpi.com The nature of these substituents, particularly the length of the alkyl chains, dictates the specific properties and applications of each QAC. nih.gov QACs are structurally diverse and can be categorized into several subclasses, including mono-, bis-, multi-, and poly-derivatives. mdpi.com

The study of QACs as antibacterial agents dates back to the early 20th century, with the discovery of benzalkonium chloride's utility in medical practice in 1935 marking a significant milestone. mdpi.com Since then, extensive research has been dedicated to this class of compounds, leading to their widespread use as essential components in disinfectants, antiseptics, personal hygiene products, preservatives, and industrial cleaning agents. mdpi.comnih.gov The versatility and effectiveness of QACs have sustained a high level of academic interest, with hundreds of research articles being published annually. mdpi.commass.gov This research is driven by the need to understand their mechanisms of action, develop new QACs with enhanced properties, and assess their presence and behavior in the environment. mdpi.comnih.govacs.org The use of QACs, and consequently the research focus on them, has notably increased in response to global health events like the COVID-19 pandemic. nih.govacs.orgnih.gov

Significance of Benzyldimethyloctylammonium within QAC Research

Within the extensive family of QACs, this compound holds significance as a specific homologue of the benzalkonium chloride (BAC) group, distinguished by its C8 alkyl chain. eurl-pesticides.euresearchgate.net Its unique structure, featuring a benzyl (B1604629) group, imparts particular physicochemical properties that are a subject of detailed study. ontosight.aichemimpex.com

The significance of this compound in a research context is multifaceted:

Synthesis Reagent: It serves as a key starting material or reagent in the synthesis of new chemical entities. For example, researchers have utilized this compound to create novel ionic liquids, such as this compound mandelate (B1228975), to investigate the influence of the cation-anion combination on the resulting compound's properties. scbt.comresearchgate.netd-nb.info The synthesis of QACs like this compound itself is a subject of kinetic and mechanistic studies, often following the Menshutkin reaction mechanism. ntnu.no

Analytical Standard: this compound chloride is frequently used as a certified reference standard in the development and validation of advanced analytical methods. eurl-pesticides.eu These methods, such as capillary electrophoresis and liquid chromatography-mass spectrometry (LC-MS/MS), are designed for the simultaneous determination and quantification of various QACs in complex matrices like pharmaceutical preparations, environmental samples, and biological fluids. researchgate.netnih.govresearchgate.netresearchgate.net

Environmental and Exposure Research: The compound is included in studies monitoring indoor environmental contamination and human exposure to QACs. iu.edu Its detection in household dust and human serum samples helps researchers understand the prevalence of these compounds and their potential pathways of human interaction. nih.goviu.edu

The focused research on this compound contributes to the broader understanding of structure-activity relationships within the QAC class and aids in the development of sophisticated analytical tools for their monitoring.

Table 1: Physicochemical Properties of this compound Chloride This interactive table summarizes key properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₀ClN | chemimpex.comnih.govsigmaaldrich.com |

| Molecular Weight | 283.88 g/mol | chemimpex.comsigmaaldrich.com |

| CAS Number | 959-55-7 | chemimpex.comnih.govsigmaaldrich.com |

| Appearance | White to colorless solid/powder | chemimpex.comsigmaaldrich.com |

| IUPAC Name | benzyl-dimethyl-octylazanium;chloride | nih.gov |

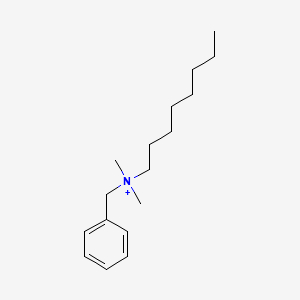

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl-dimethyl-octylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFLYPPECXRCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196982 | |

| Record name | Benzyldimethyloctylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46917-11-7 | |

| Record name | N,N-Dimethyl-N-octylbenzenemethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46917-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethyloctylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046917117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldimethyloctylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLDIMETHYLOCTYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ34P08YMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Research

Conventional Synthetic Pathways for Benzyldimethyloctylammonium

The most prevalent and conventional method for synthesizing this compound chloride is the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkyl halide. Specifically, it is achieved through the S_N2 alkylation of N,N-dimethyloctylamine with benzyl (B1604629) chloride. google.comd-nb.infosigmaaldrich.com In this pathway, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion, which then becomes the counter-ion to the newly formed quaternary ammonium (B1175870) cation. sigmaaldrich.com

The reaction is typically carried out in a suitable solvent, with studies investigating various options such as acetone (B3395972), methanol (B129727), acetonitrile (B52724), and butanone to determine the optimal medium for the reaction. google.comsigmaaldrich.com The choice of solvent can significantly influence the reaction rate and the ease of product purification. High temperatures and extended reaction times are often employed to ensure a high conversion rate of the starting materials into the final product. sigmaaldrich.comd-nb.info

An alternative, though less common, conventional pathway involves reacting N,N-dimethylbenzylamine with an octyl halide, such as 1-bromooctane. boa.gov.vn The fundamental chemistry remains the same—a quaternization reaction—but the roles of the amine and the alkylating agent are reversed. This approach also yields a this compound salt, with the halide corresponding to that of the octylating agent. boa.gov.vn

The general scheme for the primary conventional synthesis is as follows:

Reactants: N,N-dimethyloctylamine and Benzyl chloride d-nb.inforesearchgate.net

Reaction Type: Nucleophilic Substitution (Menshutkin Reaction) sigmaaldrich.com

Product: N-benzyl-N,N-dimethyloctan-1-aminium chloride sigmaaldrich.com

Advanced Synthesis of this compound Derivatives

Building upon the core this compound structure, advanced synthetic research focuses on creating derivatives with tailored properties, such as ionic liquids and functional polymers.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored for various applications due to their unique properties like low vapor pressure, high thermal stability, and tunable solvency. nih.govjscimedcentral.com this compound chloride can serve as a precursor for the synthesis of novel task-specific ionic liquids through anion exchange (metathesis).

A notable example is the synthesis of This compound mandelate (B1228975) . In this process, the starting chloride salt is reacted with a mandelate salt (e.g., silver mandelate) in a solvent like methanol. The insoluble silver chloride precipitates out, leaving the desired this compound mandelate IL in solution. researchgate.net The product is then isolated and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure. researchgate.net

Another advanced application involves using the this compound (BDOA) cation to form an "IL moiety" for biomedical applications. Research has shown that BDOA can be combined with biological molecules, such as siRNA, through an acid-base neutralization reaction. d-nb.inforsc.org This creates a therapeutic BDOA-siRNA complex that functions as a prodrug platform, demonstrating properties essential for dermal drug delivery, including enhanced cell internalization and skin permeability. rsc.org

Table 1: Examples of this compound-Based Ionic Liquids and Derivatives

| Derivative Name | Synthetic Method | Precursors | Key Characteristic |

|---|---|---|---|

| This compound mandelate | Anion Exchange (Metathesis) | This compound chloride, Silver mandelate | Novel mandelate ionic liquid with specific antimicrobial properties. researchgate.net |

The integration of the this compound cation into polymer chains is a key strategy for creating functional materials, particularly for antimicrobial coatings. nih.govmdpi.com This is achieved by first synthesizing a polymerizable monomer containing the QAC group.

A common approach involves the synthesis of vinyl benzyl dimethyl octyl ammonium chloride (VBCOQ) . This monomer is prepared by reacting p-vinyl benzyl chloride with N,N-dimethyloctylamine, a variation of the conventional quaternization reaction. nih.gov The resulting monomer combines a polymerizable vinyl group with the functional this compound moiety.

This monomer can then be polymerized or co-polymerized to create functional coatings. Advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are employed to graft these polymers directly onto surfaces, creating "polymer brushes" with a high density of active QAC groups. nih.govmdpi.com ATRP allows for controlled polymerization, resulting in polymers with well-defined molecular weights and narrow molar weight distributions. nih.gov Alternatively, the monomer can be co-polymerized with an adhering monomer, such as p-vinyl benzyl phosphonate, and the resulting co-polymer is applied to a surface via drop coating. mdpi.com These polymer coatings are designed to impart properties like antimicrobial activity to the underlying substrate. boa.gov.vnnih.gov

Methodologies for Reference Standard Preparation

The preparation of high-purity this compound chloride for use as an analytical reference standard requires meticulous attention to purification and yield optimization. Reference standards must be of a known, high purity (e.g., ≥96%) to ensure the accuracy of analytical methods. sigmaaldrich.comrsc.org

After the initial synthesis, the crude product contains unreacted starting materials and potential side products. Several purification techniques are employed to isolate the desired compound.

Recrystallization: This is a common and effective method for purifying solid QACs. The crude product is dissolved in a minimal amount of a "good" solvent (one in which the compound is soluble at high temperatures) and then a "poor" solvent (one in which it is insoluble) is added until turbidity appears, or the solution is cooled. sigmaaldrich.com This process causes the pure product to crystallize out of the solution, leaving impurities behind. For this compound and similar compounds, solvent systems like acetone or mixtures such as methanol/ethyl acetate (B1210297) have been used successfully. google.comsigmaaldrich.com

Column Chromatography: For more rigorous purification, column chromatography is used. boa.gov.vn The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a liquid mobile phase. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions of the target compound. boa.gov.vn

Washing: A simpler workup step involves washing the crude product with a solvent that selectively dissolves unreacted starting materials but not the desired QAC product. sigmaaldrich.com

Reactant Purification: Ensuring high purity of the final product begins with the starting materials. Methods such as the distillation of benzyl chloride can be used to remove impurities like benzaldehyde (B42025) that may form during storage. d-nb.info

Maximizing the yield of the desired product is a critical aspect of synthetic chemistry, both for economic viability and for minimizing waste. Several parameters are manipulated to optimize the synthesis of this compound chloride.

Table 2: Factors Influencing Yield in this compound Synthesis

| Parameter | Strategy for Yield Optimization | Rationale |

|---|---|---|

| Solvent | Selection of an appropriate solvent (e.g., butanone, acetonitrile) can increase reaction rates. google.comsigmaaldrich.com | The solvent's polarity affects the transition state energy of the S_N2 reaction; acetonitrile has been shown to give a high reaction rate at moderate temperatures. sigmaaldrich.com |

| Temperature | Conducting the reaction at elevated temperatures generally increases the reaction rate. sigmaaldrich.comd-nb.info | Provides the necessary activation energy for the quaternization reaction, leading to a higher and faster conversion to the product. sigmaaldrich.com |

| Reaction Time | A sufficiently long reaction time is necessary to drive the reaction to completion. sigmaaldrich.com | Ensures that the maximum amount of reactants are converted to the product, thereby increasing the final yield. sigmaaldrich.com |

| Molar Ratio of Reactants | Adjusting the mass ratio of the tertiary amine to benzyl chloride can optimize product purity and yield. d-nb.info | Using a slight excess of the amine can ensure the complete consumption of the more expensive benzyl chloride, though this must be balanced against the ease of purification. |

| Monomer Conversion | In polymerization, adjusting temperature and time can increase monomer conversion. mdpi.com | For polymer derivatives, ensuring high monomer conversion is key to achieving a high yield of the final polymer product. mdpi.com |

By carefully controlling these factors, researchers can achieve a high conversion rate and isolate this compound and its derivatives with high yield and purity, suitable for use as reference standards or for advanced applications. sigmaaldrich.com

Mechanistic Studies of Action and Biological Interactions

Antimicrobial Mechanisms at the Cellular Level

The primary target of benzyldimethyloctylammonium is the cytoplasmic membrane of microorganisms. The process from initial contact to cell death involves a sequence of physicochemical events.

The antimicrobial action of this compound begins with its electrostatic attraction to the negatively charged components of the bacterial cell surface. nih.govnih.gov This initial binding is followed by the insertion of the hydrophobic octyl chain into the lipid bilayer of the cell membrane. nih.govdrugbank.com This process is believed to destabilize the membrane, leading to a loss of structural integrity. quora.com

This disruption impairs the membrane's natural function as a selective barrier, altering its permeability. drugbank.comquora.com The immediate consequence is the leakage of essential low-molecular-weight intracellular components, most notably potassium ions (K+). quora.comnih.gov This is followed by the release of other crucial cytoplasmic constituents like phosphates, nucleotides, and amino acids. nih.gov The extensive loss of these vital molecules ultimately contributes to cell death. nih.gov

The integration of this compound molecules into the cell membrane disrupts the highly organized structure of the lipid bilayer. drugbank.comresearchgate.net The presence of the bulky benzyl (B1604629) and octyl groups among the phospholipid tails interferes with the normal intermolecular forces, such as van der Waals forces, that maintain membrane fluidity and stability. Furthermore, these compounds can irreversibly bind to the phospholipids (B1166683) and proteins within the microbial cell membrane, further disorganizing its structure and function. drugbank.com This general perturbation of the lipid bilayer is a key aspect of its mode of action. researchgate.net

Beyond membrane damage, evidence suggests that quaternary ammonium (B1175870) compounds like this compound can exert their antimicrobial effects through intracellular mechanisms. rsc.org At lethal concentrations, these compounds are purported to inactivate critical cytoplasmic enzymes. acs.org This action may occur after the membrane's integrity has been compromised, allowing the compound to enter the cytoplasm. The deactivation of essential enzymes involved in metabolism and cellular respiration would lead to a catastrophic failure of cellular processes, ensuring cell death. rsc.orgacs.org

Structure-Activity Relationships in Biocidal Efficacy

The length of the n-alkyl chain is a critical determinant of the antimicrobial potency of benzyldimethylalkylammonium compounds. mdpi.comnih.gov Research consistently shows that biocidal activity is highly dependent on this structural feature. While this compound possesses a C8 alkyl chain, studies indicate that maximum antimicrobial efficacy is typically achieved with longer chains. mdpi.comresearchgate.net

Compounds with very short alkyl chains often exhibit weaker interactions with bacterial membranes, resulting in diminished antimicrobial activity. researchgate.net As the chain length increases, the ability to disrupt the membrane is enhanced, leading to greater potency. The optimal bactericidal activity for this class of compounds is generally observed for alkyl chains between C12 and C16. nih.gov Chains longer than this optimum range often show a decrease in activity, an effect potentially due to reduced water solubility or excessive retention within the outer layers of the cell envelope, preventing them from reaching the cytoplasmic membrane.

Table 1: Influence of Alkyl Chain Length on the Antimicrobial Activity of Quaternary Ammonium Compounds

| Alkyl Chain Length | General Antimicrobial Efficacy | Rationale |

| Short (e.g., < C8) | Reduced Activity | Weaker hydrophobic interactions with the bacterial membrane. researchgate.net |

| C8 (Octyl) | Moderate Activity | Less active than compounds with longer alkyl chains. researchgate.net |

| Optimal (C10 - C16) | Maximum Activity | Strong hydrophobic interactions enhance membrane disruption. mdpi.comnih.govresearchgate.net |

| Long (e.g., > C18) | Reduced Activity | Decreased water solubility and potential for self-aggregation (micelle formation) may lower the effective concentration available to interact with bacteria. nih.gov |

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a key physicochemical parameter that correlates with the antimicrobial activity of this compound. nih.gov This property is largely governed by the length of the alkyl chain; longer chains impart greater lipophilicity. researchgate.net

A certain degree of lipophilicity is essential for the compound to effectively partition into and disrupt the lipid bilayer of the microbial cell membrane. researchgate.netnih.gov Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical connection between such physicochemical properties and biological activity. For QACs, there is often a parabolic relationship between lipophilicity (commonly expressed as log P) and antimicrobial potency. This indicates that there is an optimal lipophilicity for maximum activity. If the compound is too hydrophilic (low lipophilicity), it cannot effectively penetrate the lipid membrane. Conversely, if it is excessively lipophilic, it may be sequestered within the membrane or have poor bioavailability in aqueous environments, thus reducing its efficacy. researchgate.net

Interactions with Other Chemical Systems

The unique molecular structure of this compound, featuring a hydrophilic cationic head and a hydrophobic tail, dictates its behavior in chemical systems, allowing it to function as an intermediary between phases and alter the dynamics of solutions.

This compound is part of the alkyldimethylbenzylammonium chloride (ADBAC) class of compounds, which are utilized as phase transfer catalysts (PTCs) in various organic reactions. wikipedia.org Phase transfer catalysis is a valuable technique in green chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.

The mechanism involves the quaternary ammonium cation forming an ion pair with a reactant anion from the aqueous phase. This new, larger ion pair has sufficient lipophilicity to migrate across the phase boundary into the organic phase, where it can then react with the organic substrate. After the reaction, the catalyst cation returns to the aqueous phase to begin the cycle anew.

The use of QACs like this compound as PTCs offers several advantages in industrial synthesis:

Enhanced Reaction Rates: By bringing reactants together that would otherwise be separated by a phase boundary, PTCs significantly increase reaction speeds. sacheminc.com

Milder Reaction Conditions: Processes can often be operated at lower temperatures and pressures, reducing energy consumption. sacheminc.com

Use of Inexpensive Reagents: It enables the use of simple, inexpensive inorganic bases like sodium hydroxide (B78521) in reactions with organic substrates. sacheminc.com

Improved Yields and Selectivity: PTCs can lead to higher product yields and fewer byproducts. sacheminc.com

Compounds structurally similar to this compound, such as Benzyltrimethylammonium Chloride (BTMAC), have been used extensively in the large-scale manufacture of polymers and epoxy resins, demonstrating the industrial importance of this catalytic function. phasetransfercatalysis.comphasetransfercatalysis.com

This compound is classified as a cationic surfactant. chemimpex.comatamanchemicals.com Its amphiphilic nature, with a positively charged hydrophilic head (the quaternary ammonium group) and a hydrophobic tail (the octyl and benzyl groups), allows it to reduce the surface tension of liquids. chemimpex.com When dissolved in a solution, these molecules align themselves at interfaces, such as between water and air or water and oil.

This property makes it an effective emulsifier and stabilizer, capable of creating and maintaining stable mixtures of immiscible liquids. chemimpex.com In aqueous solutions, once the concentration of the surfactant reaches a certain point known as the critical micelle concentration (CMC), the molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface. This ability to form micelles is crucial for its function in detergents and cleaning agents, as the hydrophobic core can encapsulate dirt and oils, allowing them to be washed away. nih.gov These properties are leveraged in a variety of products, from industrial cleaners to cosmetic formulations. chemimpex.com

Synergism occurs when the combined antimicrobial effect of two compounds is greater than the sum of their individual effects. google.com Benzalkonium chloride (BAC), a mixture of alkyldimethylbenzylammonium chlorides including the C8 (octyl) chain, has been studied in combination with other biocides. Research has shown that while many combinations of disinfectants result in merely additive effects, certain pairings demonstrate true synergy. nih.gov

A study investigating pairwise combinations of common disinfectants found synergistic interactions between benzalkonium chloride and chlorocresol against Staphylococcus aureus and Enterococcus faecalis. nih.gov Another area of research has identified synergistic bactericidal effects between QACs and certain essential oil constituents, such as carvacrol (B1668589) and eugenol. nih.gov Such findings are valuable for formulating more potent disinfectants that can combat tolerant bacterial strains and potentially reduce the required concentrations of active agents.

| Combined Agent | Test Organism | Interaction Classification |

|---|---|---|

| Chlorocresol | Staphylococcus aureus | Synergy |

| Chlorocresol | Enterococcus faecalis | Synergy |

| Polyhexamethylene biguanide | Acinetobacter baumannii | Additive |

| Bronopol | Klebsiella pneumoniae | Indifference |

Biomolecular and Cellular Interaction Research

This compound and related QACs exert their biological effects primarily through interactions with cellular membranes and by influencing genetic regulatory pathways.

The primary target of QACs is the cell membrane. As cationic molecules, they are electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. Upon binding, the hydrophobic alkyl chains penetrate the hydrophobic core of the lipid bilayer. researchgate.net

This insertion disrupts the highly ordered structure of the membrane, leading to several detrimental effects:

Increased Permeability: The disruption of the lipid packing increases the fluidity and permeability of the membrane. nih.govresearchgate.netresearchgate.net This compromises the cell's ability to maintain essential ion gradients and can lead to the leakage of vital intracellular components like potassium ions and nucleotides.

Inhibition of Membrane-Bound Proteins: The alteration of the lipid environment can inactivate essential membrane-bound enzymes and transport proteins.

Destructive Effects: At higher concentrations, the surfactant properties can lead to the solubilization of the membrane, causing complete cell lysis. Studies on N-benzyl-N,N-dimethyl-N-alkyl ammonium compounds have confirmed their destructive effect on phospholipid membranes. nih.gov

Research using molecular dynamics simulations has shown that polycations with quaternary ammonium groups adsorb strongly to the surface of anionic lipid bilayers, causing the anionic lipids to accumulate in the contact area. researchgate.net This leads to reduced acyl chain ordering and a decrease in the thickness of the bilayer in that region. researchgate.net

Exposure to sub-lethal concentrations of QACs can induce significant changes in bacterial gene expression, often leading to increased virulence and antimicrobial resistance. nih.gov

One major area of concern is the promotion of antibiotic resistance. Studies have found that QACs can facilitate the horizontal transfer of antibiotic resistance genes (ARGs) between bacteria. nih.govresearchgate.net This is achieved by increasing cell membrane permeability, which enhances the efficiency of conjugation, a process where bacteria exchange genetic material via plasmids. nih.govresearchgate.net The presence of QAC resistance genes, such as qacEΔ1, has shown a significant correlation with the presence of integrons and multiple ARGs in environmental samples. nih.govresearchgate.net

Furthermore, QACs can modulate the expression of genes that confer resistance to the compounds themselves. In Staphylococcus aureus, the qacA gene, which codes for an efflux pump that expels QACs from the cell, is significantly overexpressed when the bacteria are exposed to benzalkonium chloride during their exponential growth phase. bohrium.com

QACs have also been shown to affect regulatory networks like quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa. Exposure to these compounds can modulate the expression of QS-regulated genes, leading to an increased production of virulence factors like pyocyanin (B1662382) and elastase, as well as enhanced biofilm formation. nih.gov

| Compound Class | Organism | Affected Gene(s)/System | Observed Outcome | Reference |

|---|---|---|---|---|

| Ethylbenzalkyl dimethyl ammonium chloride | Pseudomonas aeruginosa | Quorum Sensing (QS) regulated genes | Enhanced biofilm formation; increased production of pyocyanin and elastase. | nih.gov |

| Benzalkonium Chloride (BAC) | Staphylococcus aureus | qacA (efflux pump gene) | Significant overexpression, conferring resistance to BAC. | bohrium.com |

| Various QACs | Environmental Microbiome | Plasmid-borne ARGs | Promoted conjugation transfer of plasmids carrying resistance genes. | nih.govresearchgate.net |

Role in Enhancing Permeation for Drug Delivery Research

This compound, a quaternary ammonium compound (QAC), has been recognized for its potential role as a permeation enhancer in drug delivery research. The unique molecular structure of such compounds facilitates increased penetration of therapeutic agents through biological membranes, most notably the skin. researchgate.net The primary mechanism by which QACs are believed to enhance permeation involves their interaction with and subsequent disruption of the highly organized lipid bilayers of the stratum corneum, the outermost layer of the skin. researchgate.netnih.gov

The stratum corneum is composed of corneocytes embedded in a lipid matrix of ceramides, cholesterol, and free fatty acids. This lipid matrix is the principal barrier to the transdermanl delivery of most drugs. Cationic surfactants like this compound are thought to interact with the negatively charged components of the stratum corneum. This interaction can lead to a fluidization of the lipid bilayers, creating temporary and reversible disruptions that increase the permeability of the membrane to drug molecules. researchgate.net

Research on similar cationic surfactants, such as benzalkonium chloride, has shown that they can bind with high affinity to cholesterol and cholesterol sulfate (B86663) within the stratum corneum. This binding can lead to the extraction of these endogenous lipids, further disorganizing the lipid matrix and creating pathways for drug penetration. researchgate.net The amphiphilic nature of this compound allows it to insert itself into the lipid bilayers, with its hydrophobic tail interacting with the lipid core and its hydrophilic head interacting with the polar environment. This insertion disrupts the tight packing of the lipids, thereby reducing the diffusional resistance for a co-administered drug.

The table below summarizes the proposed mechanisms by which quaternary ammonium compounds, including this compound, may enhance drug permeation through the skin.

| Proposed Mechanism | Description | Key Interacting Components |

| Lipid Bilayer Disruption | Insertion of the QAC molecule into the stratum corneum lipids, leading to a less ordered and more fluid membrane structure. | Ceramides, Cholesterol, Free Fatty Acids |

| Extraction of Lipids | Binding to and removal of key lipid components, such as cholesterol, from the stratum corneum. | Cholesterol, Cholesterol Sulfate |

| Interaction with Proteins | Potential interactions with intracellular proteins within the corneocytes, leading to conformational changes that may open up polar pathways for drug transport. | Keratin |

It is this multifactorial interaction with the components of the stratum corneum that positions this compound and other QACs as valuable tools in research aimed at overcoming the skin's barrier properties for effective transdermal drug delivery.

Formation of Catanionic Aggregates for Extended Delivery Systems

The formation of catanionic aggregates through the interaction of this compound with oppositely charged drug molecules or other anionic surfactants presents a promising strategy for developing extended-release drug delivery systems. nih.gov These aggregates, which can take the form of vesicles, micelles, or more complex structures, are formed through electrostatic and hydrophobic interactions between the cationic this compound and an anionic counterpart. nih.gov

When this compound is combined with an anionic drug in an aqueous solution, the oppositely charged species attract one another, leading to the formation of ion pairs. The hydrophobic tails of both the cationic surfactant and the anionic drug then self-assemble to minimize their exposure to water, resulting in the formation of aggregates. The specific morphology of these aggregates (e.g., spherical micelles, wormlike micelles, or vesicles) can be controlled by factors such as the concentration of the components, their molar ratio, and the alkyl chain length of the surfactant. nih.govnih.govresearchgate.net

Research on a similar long-chain cationic surfactant, cetalkonium (B82469) chloride (CKC), has demonstrated the efficacy of this approach in extending the release of non-steroidal anti-inflammatory drugs (NSAIDs) from hydrogel contact lenses. nih.govnih.gov In these studies, the formation of viscoelastic catanionic aggregates within the contact lens matrix significantly retarded the diffusion of the entrapped drug molecules, leading to a more sustained release profile. nih.govnih.gov The release kinetics were found to be dependent on both the concentration of the cationic surfactant and its alkyl chain length. nih.gov

The following table presents data from a study on the extended release of Diclofenac Sodium (DFNa), an NSAID, from contact lenses formulated with catanionic aggregates of CKC, illustrating the principle that would apply to this compound.

| Formulation | Cationic Surfactant Concentration (mM) | Drug Released at 24 hours (%) | Extended Release Duration |

| Control (DFNa only) | 0 | ~95% | Minimal |

| DFNa + CKC | 50 | ~60% | Significant |

| DFNa + CKC | 100 | ~45% | Substantial |

Data adapted from a study on a similar quaternary ammonium compound, cetalkonium chloride. nih.gov

These findings highlight the potential of using this compound to form drug-participating catanionic aggregates as a versatile platform for creating extended-release formulations for a variety of anionic drugs.

Impact on Cuticular Penetration in Insect Studies

In the field of entomology and pest control, this compound and related quaternary ammonium compounds have been investigated for their ability to enhance the penetration of insecticides through the insect cuticle. nih.govnih.gov The insect cuticle, a complex, multi-layered structure, serves as a primary barrier to the entry of topically applied insecticides. The waxy outer layer of the epicuticle is particularly effective at repelling aqueous solutions.

Quaternary ammonium compounds, acting as cationic surfactants, can facilitate the penetration of insecticides through this barrier. A study on a structurally similar compound, dodecyl dimethyl benzyl ammonium chloride (DDBAC), demonstrated a significant enhancement in the toxicity of the organophosphate insecticide chlorpyrifos (B1668852) against the beet armyworm, Spodoptera exigua. nih.govnih.gov The synergistic effect was attributed to an increased rate of penetration of the insecticide through the insect's cuticle. nih.gov

The proposed mechanism for this enhanced penetration involves the surfactant properties of the QAC. It is suggested that the positively charged headgroup of the molecule interacts with the negatively charged components of the insect cuticle. Concurrently, the lipophilic tail can interact with the waxy components of the epicuticle, disrupting their organization and increasing the permeability of the cuticle to the insecticide. nih.gov This action effectively accelerates the rate at which the insecticide reaches its target site within the insect, potentially overcoming certain forms of resistance that are based on reduced cuticular penetration. nih.gov

The following table summarizes the findings of a study on the effect of DDBAC on the penetration of chlorpyrifos in Spodoptera exigua, providing a model for the potential impact of this compound.

| Treatment | DDBAC Concentration (mg L-1) | Chlorpyrifos Recovered from Cuticle Surface after 8h (%) | Enhancement of Penetration |

| Chlorpyrifos only | 0 | >23.3% | Baseline |

| Chlorpyrifos + DDBAC | 90 | 12.6% | Significant |

| Chlorpyrifos + DDBAC | 810 | 8.5% | Substantial |

Data adapted from a study on a similar quaternary ammonium compound, dodecyl dimethyl benzyl ammonium chloride. nih.gov

This research indicates that this compound could serve as an effective adjuvant in insecticide formulations, improving their efficacy by facilitating their transport across the protective insect cuticle.

Advanced Analytical and Detection Methodologies

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in the analysis of Benzyldimethyloctylammonium, a quaternary ammonium (B1175870) compound (QAC). These techniques are essential for separating the compound from complex matrices and enabling precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the sensitive and selective determination of this compound and other QACs. fda.govnih.gov This method is particularly valuable for analyzing samples from diverse and complex matrices such as environmental soil and sewage sludge, as well as biological samples like human serum and urine. fda.govnih.gov

The analytical process typically involves an initial extraction of the analytes from the sample matrix. For solid samples like soil and sewage sludge, ultrasonic extraction with a suitable solvent mixture, such as acetonitrile (B52724) and hydrochloric acid, is often employed. This is followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances. fda.gov For liquid samples, a straightforward extraction and concentration step is usually sufficient.

Chromatographic separation is most commonly achieved using reversed-phase columns, such as C8 or C18. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous solution containing a modifier such as formic acid or ammonium formate (B1220265) to ensure good peak shape and ionization efficiency. fda.govnih.gov

Detection by tandem mass spectrometry, typically with an electrospray ionization (ESI) source operating in positive ion mode, provides high selectivity and sensitivity. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This specificity allows for accurate quantification even at very low concentrations. fda.gov For instance, the precursor ion for this compound (C8-BAC) would be its molecular ion, which then fragments into characteristic product ions upon collision-induced dissociation. rsc.org

The utility of LC-MS/MS is highlighted in large-scale biomonitoring studies and environmental monitoring, where the method's low limits of detection (MLODs) and limits of quantification (MLOQs), often in the nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range, are crucial. fda.govnih.gov

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and reliable method for the quantification of this compound, particularly in less complex matrices like chemical disinfectants. rsc.org This technique is often used for quality control purposes due to its excellent precision and accuracy. rsc.org

The separation is typically performed on a reversed-phase column, such as a Kromasil C18 column. rsc.org The mobile phase is a critical component for achieving good separation of QACs. A common mobile phase composition involves a mixture of an organic solvent like acetonitrile and an aqueous buffer containing an ion-pairing agent, such as octanesulfonic sodium, and a pH modifier like acetic acid. rsc.org The ion-pairing agent is crucial for improving the retention and peak shape of the cationic QAC on the nonpolar stationary phase.

Detection is carried out using a UV detector, with the wavelength set to a value where the benzyl (B1604629) group of the molecule exhibits strong absorbance, typically around 262 nm. rsc.org The method's performance is evaluated through parameters like retention time, peak area, and correlation coefficients of the calibration curves. For instance, a developed HPLC method for a related compound, benzyldimethyldodecylammonium bromide, reported a retention time of 9.18 minutes and a correlation coefficient of 0.9996. rsc.org

While HPLC-UV may have higher detection limits compared to LC-MS/MS, it offers advantages in terms of cost-effectiveness and simplicity, making it a suitable choice for routine analysis where high sensitivity is not the primary requirement. rsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

For highly polar compounds like this compound, which may exhibit poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative. defence.gov.auchemicalbook.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. researchgate.net This setup facilitates the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase. researchgate.net

HILIC is particularly advantageous when coupled with mass spectrometry. The high organic content of the mobile phase enhances the efficiency of desolvation and ionization in the ESI source, leading to increased sensitivity. chemicalbook.com This technique has been successfully applied to the analysis of various QACs in food and environmental samples. chemicalbook.com

The separation in HILIC is influenced by factors such as the acetonitrile content, column temperature, and the type and concentration of buffer salts in the mobile phase. defence.gov.au Amide-based stationary phases have been shown to provide strong retention and unique selectivity for QACs. defence.gov.au A key benefit of HILIC is the ability to separate these polar compounds without the need for ion-pairing reagents, which can sometimes suppress the MS signal. defence.gov.au

Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D)

Capillary Electrophoresis (CE) is another powerful separation technique that is well-suited for the analysis of charged species like this compound. When coupled with Capacitively Coupled Contactless Conductivity Detection (C4D), it provides a sensitive and efficient method for the simultaneous determination of multiple QACs. sigmaaldrich.com

In CE, separation occurs in a narrow fused-silica capillary based on the differential migration of analytes in an electric field. chemicalbook.com The inherent high efficiency of CE leads to sharp peaks and excellent resolution. For the analysis of this compound chloride, a background electrolyte solution of acetic acid with an organic modifier like acetonitrile is used. sigmaaldrich.com

C4D is a universal detection method for ionic species that measures changes in the conductivity of the background electrolyte as analytes pass the detector. rsc.org It is a non-invasive technique, with the electrodes placed on the outside of the capillary, which eliminates potential contamination and extends capillary lifetime. chemicalbook.com A CE-C4D method for the simultaneous determination of this compound chloride (BAC-C8) and benzyldimethyldodecylammonium chloride (BAC-C12) has been developed, achieving detection limits of 1.5 mg/L and 3.5 mg/L, respectively, with a separation time of under three minutes. sigmaaldrich.com

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the definitive structural confirmation of chemical compounds. For this compound, Nuclear Magnetic Resonance spectroscopy is the primary tool for elucidating its detailed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. novonordiskpharmatech.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule, allowing for the confirmation of its connectivity and stereochemistry.

The structure of this compound consists of a benzyl group, two methyl groups, and an octyl chain attached to a central quaternary nitrogen atom. Each of these structural components gives rise to characteristic signals in the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the aromatic protons of the benzyl group would appear as a multiplet in the downfield region (typically 7-8 ppm). The two protons of the benzylic methylene (B1212753) group (-CH₂-) adjacent to the nitrogen would produce a singlet further upfield. The N-methyl groups would also result in a sharp singlet, integrating to six protons. The protons of the octyl chain would give rise to a series of multiplets, with the terminal methyl group appearing as a triplet at the most upfield position (around 0.9 ppm).

Table of Chemical Compounds

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for the sensitive and selective analysis of this compound. The primary goal is to isolate the target analyte from complex sample matrices, such as soil, water, food, and biological fluids, while removing interfering substances. This process enhances detection sensitivity and protects the analytical instrumentation. chromatographyonline.com

Solid-phase extraction (SPE) is a widely employed technique for the cleanup and concentration of this compound and other quaternary ammonium compounds (QACs) from diverse sample types. chromatographyonline.comnih.gov This method utilizes the principle of partitioning the analyte between a solid sorbent and a liquid mobile phase to isolate it from matrix interferences. chromatographyonline.com The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix.

For the analysis of this compound and its homologues in environmental water and sediment samples, reversed-phase cartridges, such as C18 or RP-18, have proven effective. dss.go.thusgs.gov In one method, adding a counterion like linear alkylbenzenesulfonates (LAS) to the sample enhances the retention of the cationic this compound on the RP-18 sorbent by forming a hydrophobic ion-pair complex. dss.go.th Elution is then typically achieved with a mixture of methanol and ethyl acetate (B1210297). dss.go.th Weak cation-exchange (WCX) cartridges are particularly effective for biological matrices like human serum and urine. nih.gov These sorbents, often polymeric, leverage ionic interactions for highly selective extraction. chromatographyonline.com For instance, Oasis® WCX cartridges have been shown to efficiently remove matrix interferences, with recoveries for a range of QACs between 61% and 129% in serum and urine. nih.gov

The general SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent, typically methanol, to activate the functional groups. chromatographyonline.com

Equilibration: The sorbent is rinsed with a solution, usually water, that is similar in composition to the sample matrix. chromatographyonline.com

Loading: The sample is passed through the SPE cartridge, where the analyte is retained on the sorbent. chromatographyonline.com

Washing & Elution: The cartridge is washed with a solvent to remove co-extracted impurities, after which the target analyte is eluted with a strong organic solvent, such as methanol containing an acid (e.g., formic acid). chromatographyonline.com

A study focusing on soil and sewage sludge utilized ultrasonic extraction with acidified acetonitrile, followed by a cleanup step using Macherey & Nagel CN cartridges. nih.gov This approach yielded recovery rates for various QACs, including this compound, between 47% and 57%. nih.gov

Table 1: Examples of Solid-Phase Extraction (SPE) Methods for this compound and Related Compounds

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined and efficient sample preparation approach, particularly for analyzing residues in food matrices. cvuas.de Originally developed for pesticide analysis, its application has expanded to include other contaminants like this compound in fruits and vegetables. cvuas.denih.gov The QuEChERS procedure typically involves a two-step process: an initial extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. cvuas.demn-net.com

For the analysis of this compound and other QACs in foodstuffs, a common protocol involves homogenizing the sample and extracting it with acetonitrile. mn-net.com Water is added to the sample, followed by a salt mixture, such as CHROMABOND QuEChERS Mix I, which typically contains magnesium sulfate (B86663) and sodium chloride. mn-net.com This mixture facilitates the partitioning of the analytes into the acetonitrile layer. After centrifugation, an aliquot of the supernatant is transferred to a tube containing a d-SPE cleanup sorbent, like CHROMABOND QuEChERS Mix III. mn-net.com This cleanup step removes interfering matrix components such as fatty acids and pigments. The final extract is then ready for analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). cvuas.demn-net.com

The versatility of the QuEChERS method allows for its adaptation to various food types, including those with high water content (cucumber), high sugar content (raisins), high acidity (lemon), and dry matrices (wheat). cvuas.de Studies have demonstrated that this approach provides high recoveries for a broad spectrum of QACs, including this compound. cvuas.de

Method Validation and Performance Assessment

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. semanticscholar.orgnih.gov This process involves evaluating several key performance characteristics to ensure the generated data is reliable, accurate, and reproducible. For this compound, methods are typically validated according to international guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. ekb.eg

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are typically generated using multiple concentration levels, and a correlation coefficient (r²) close to 1.0 indicates good linearity. ekb.eg For QACs, methods often show a wide linear range. ekb.eg

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. pharmtech.com Highly sensitive LC-MS/MS methods have achieved low detection and quantification limits for this compound and related compounds. For example, a method for analyzing QACs in human serum and urine reported method limits of detection (MLODs) ranging from 0.002 to 0.42 ng/mL and method limits of quantification (MLOQs) from 0.006 to 1.40 ng/mL. nih.gov In food matrices analyzed using a QuEChERS method, the reporting limit was set at 10 µg/kg due to low-level background presence. cvuas.de

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured reflects the method's recovery. For QACs, including this compound, methods validated across various matrices show excellent recoveries.

In human serum and urine, recoveries ranged from 61% to 129%. nih.gov

In agricultural products like green beans, oranges, and olives, average recoveries were between 78% and 117%. ekb.eg

In food matrices such as cucumber, raisin, lemon, and wheat, recoveries were reported to be between 88% and 104%. cvuas.de

Precision: This parameter measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision).

For QACs in serum and urine, intra-day and inter-day variations were 0.22–17.4% and 0.35–17.3%, respectively. nih.gov

In agricultural products, the CV% was less than 10%. ekb.eg

In food samples, RSDs ranged from 1.1% to 9.8%. cvuas.de

These validation results confirm that the developed analytical methods are robust, sensitive, and suitable for the routine monitoring of this compound in a variety of complex samples.

Table 2: Performance Characteristics of Validated Analytical Methods for this compound and Related QACs

Environmental Research and Ecological Considerations

Occurrence and Distribution in Environmental Compartments

Benzyldimethyloctylammonium compounds, as part of the broader category of benzalkonium chlorides (BACs), have been detected in various environmental matrices. nih.gov Due to their cationic nature, these compounds tend to sorb strongly to negatively charged particles in soil and sediment. ca.gov

Published research indicates the presence of BACs in surface waters, with concentrations varying based on proximity to urban and industrial discharge points. For example, studies on the Hudson River basin have identified BACs in surficial sediments, with median concentrations of the broader benzylalkyldimethylammonium compounds (C12-C18) reaching 1.5 µg/g. researcher.life While specific data for the C8 homolog, this compound, is limited, its presence as a component of commercial BAC mixtures suggests it is likely to be found in these environments. The concentrations of total QACs in these sediments were noted to be higher than other conventional organic contaminants. researcher.life

Table 1: Concentration of Benzylalkyldimethylammonium Compounds (BACs) in Environmental Compartments

| Environmental Compartment | Compound Group | Concentration Range | Location |

| Surficial Sediments | Benzylalkyldimethylammonium compounds (C12-C18) | Median: 1.5 µg/g | Hudson River Basin |

Note: This table represents data for the broader category of BACs, as specific data for this compound is limited.

Wastewater treatment plants (WWTPs) are a primary conduit for the entry of this compound and other QACs into the environment. ca.gov These compounds are present in both the influent and effluent of WWTPs. The removal efficiency of BACs in WWTPs can be high, often exceeding 90%, primarily due to sorption to sludge. nih.gov

Studies have shown that while a significant portion of BACs is removed from the aqueous phase during wastewater treatment, they can accumulate in sewage sludge. One study on the biosorption of a similar compound, tetradecyl benzyl (B1604629) dimethyl ammonium (B1175870) chloride (C14BDMA), onto activated sludge demonstrated that equilibrium was reached in about 2 hours, with sorption increasing as temperature and particle size decreased. nih.gov The removal of BACs in a reactor with immobilized Pseudomonas sp. was found to be significant, with biotransformation playing a key role. nih.gov In one experiment, the mean total BAC concentration in the effluent was 1.5 ± 0.5 µM, with a removal efficiency of 91.8 ± 2.7%. nih.gov

Table 2: Removal of Benzalkonium Chlorides (BACs) in a Wastewater Treatment Reactor

| Parameter | Influent Concentration (µM) | Effluent Concentration (µM) | Removal Efficiency (%) |

| Total BACs | 18.8 ± 0.8 | 1.5 ± 0.5 | 91.8 ± 2.7 |

Source: Data from a study on a reactor with immobilized Pseudomonas sp. nih.gov

The use of this compound in household cleaning and disinfecting products leads to its presence in indoor environments, particularly in residential dust. nih.govprocesscleaningsolutions.com A study on the occurrence of 19 QACs in residential dust found that benzylalkyldimethyl ammonium compounds (BACs) were a major group detected. nih.gov The total QAC concentration in dust samples collected during the COVID-19 pandemic ranged from 1.95 to 531 µg/g, with a median of 58.9 µg/g. nih.govprocesscleaningsolutions.com The concentration of BACs in these samples had a median of 27.1 µg/g. nih.gov

The concentration of this compound and other QACs in cleaning products can vary significantly. Some disinfecting products may contain total QAC concentrations as high as 16,600 mg/L. nih.gov The profiles of QACs found in residential dust often mirror those in commonly used disinfecting products, indicating that these products are a significant source of indoor contamination. nih.gov

Table 3: Concentration of Quaternary Ammonium Compounds (QACs) in Residential Dust

| QAC Group | Median Concentration (µg/g) | Concentration Range (µg/g) |

| Total QACs | 58.9 | 1.95 - 531 |

| Benzylalkyldimethyl ammonium compounds (BACs) | 27.1 | Not specified |

Source: Data from samples collected during the COVID-19 pandemic. nih.gov

Environmental Fate and Transport Studies

The environmental transport of this compound is significantly influenced by its strong tendency to sorb to various environmental matrices. As a cationic surfactant, it readily binds to negatively charged surfaces such as those found in peat, clays, and biosolids.

Research on the sorption of a similar compound, tetradecyl benzyl dimethyl ammonium chloride, onto activated sludge indicates that the process involves both physisorption and chemisorption. nih.gov The mechanisms at play include electrostatic interactions, hydrophobic interactions, and ion exchange. nih.gov A study on the sorption of various quaternary ammonium cations to Wyoming bentonite (B74815) (a type of clay) found that those with benzyl groups, like this compound, exhibited high solute uptake and isotherm nonlinearity. epa.gov This suggests that multiple sorption mechanisms are involved, including partitioning into the organic fraction of the sorbent and cation exchange at mineral surfaces.

The biodegradation of this compound and other BACs is a key process in their environmental removal. Studies have shown that these compounds are biodegradable in aquatic environments, with half-lives that can range from 0.5 to 1.6 days depending on the specific compound and environmental conditions. nih.gov

The biodegradation of alkyl benzyl dimethyl ammonium chloride (AB) by a mixed, aerobic culture has been shown to proceed without the accumulation of degradation products. researchgate.net However, the compound can have an inhibitory effect on nitrification at higher concentrations. researchgate.net One proposed biodegradation pathway for BACs involves the cleavage of the C-N bond, leading to the formation of intermediate products that are further degraded. epa.gov The rate of degradation is influenced by the length of the hydrocarbon chain and the presence of aromatic rings. nih.gov

Ecological Risk Assessment Methodologies

The ecological risk assessment for chemicals like this compound involves a tiered approach to evaluate potential adverse effects on ecosystems. service.gov.ukepa.gov This process generally includes problem formulation, exposure assessment, effects assessment, and risk characterization.

Exposure assessment for this compound relies on models that estimate its concentration in various environmental compartments. These models are crucial because comprehensive monitoring data for all potentially affected environments are often unavailable. acs.orgacs.org

Several types of models can be utilized:

Fate and Transport Models: These models simulate the movement and transformation of the chemical in the environment. For this compound, these models would incorporate its high sorption affinity to predict its partitioning into soil and sediment.

Wastewater Treatment Plant (WWTP) Models: Since a primary release pathway for QACs is through wastewater, models simulating their fate in WWTPs are essential. These models estimate the removal efficiency through sorption to sludge and biodegradation, and predict the concentration in effluents and biosolids.

Food Chain Models: To assess the potential for bioaccumulation, food chain models can be employed. These models estimate the transfer of the chemical from lower to higher trophic levels.

The U.S. Environmental Protection Agency (EPA) provides various models and tools for ecological risk assessment that can be adapted for substances like this compound. epa.govepa.gov These resources help in estimating exposure concentrations and subsequent ecological effects. epa.gov For chemicals with limited data, risk assessments often rely on such modeled estimates. epa.gov

Mitigating the environmental release of this compound involves a multi-faceted approach focusing on source reduction, improved waste management, and engineering controls. nih.govchlortainer.com

Key mitigation strategies include:

Source Reduction: This is often the most effective strategy and involves modifying industrial processes to reduce or eliminate the use of the chemical. nih.gov This can include raw material modification and inventory control. nih.gov

Wastewater Treatment: Enhancing the efficiency of wastewater treatment plants to remove QACs is critical. This can involve optimizing conditions for biodegradation and maximizing sorption to sludge.

Proper Disposal of Consumer Products: Educating consumers on the proper disposal of unused or expired products containing this compound can prevent direct release into the environment.

Industrial Best Practices: Implementing stringent control measures in industrial facilities where the compound is manufactured or used can prevent accidental spills and releases. This includes the use of containment systems and automatic shut-offs. chlortainer.com

Regulatory Frameworks: Adherence to regulations such as the U.S. EPA's Risk Management Program (RMP) under the Clean Air Act helps in preventing accidental chemical releases. edf.orgepa.gov The Toxics Release Inventory (TRI) Program also tracks and encourages the reduction of toxic chemical releases. epa.govfedcenter.gov

Table 2: Overview of Mitigation Strategies for this compound Release

| Strategy | Description | Key Actions |

|---|---|---|

| Source Reduction | Minimizing the amount of chemical used and generated. nih.gov | Process modification, raw material substitution, improved inventory management. nih.gov |

| Enhanced Wastewater Treatment | Improving removal efficiency in treatment plants. | Optimizing biological treatment processes, effective sludge management. |

| Engineering Controls | Physical systems to prevent releases. chlortainer.com | Containment systems, automatic shut-off valves, chemical scrubbers. chlortainer.com |

| Regulatory Compliance | Adhering to environmental laws and regulations. | Following guidelines from agencies like the EPA, such as the RMP and TRI programs. edf.orgepa.govfedcenter.gov |

| Public Education | Informing consumers about proper disposal. | Awareness campaigns on product disposal to prevent direct environmental discharge. |

Interactions with Microbial Communities in Environmental Contexts

This compound, as a biocide, has significant interactions with microbial communities in various environmental settings. Its primary mode of action involves disrupting the cell membranes of microorganisms. nih.gov

The introduction of this compound into natural environments can lead to shifts in the structure and function of microbial communities. acs.org Due to its broad-spectrum antimicrobial activity, it can be toxic to a wide range of bacteria, fungi, and algae. researchgate.net

Community Composition Shifts: The presence of this QAC can select for more tolerant or resistant microbial species, leading to a decrease in microbial diversity. researchgate.net Studies on other QACs have shown that chronic exposure can lead to the dominance of certain bacterial genera, such as Pseudomonas, which are known to have mechanisms to degrade or tolerate these compounds. nih.govresearchgate.net

Impact on Ecosystem Functions: Microorganisms play crucial roles in nutrient cycling and organic matter decomposition. By altering the microbial community, this compound can potentially disrupt these essential ecosystem processes. For instance, high concentrations of QACs could negatively affect the performance of wastewater treatment plants, including processes like nitrification and denitrification. researchgate.net

Development of Resistance: A significant concern is that the widespread use and environmental release of QACs can contribute to the development of antimicrobial resistance. researchgate.net Exposure to sub-lethal concentrations of these compounds can select for bacteria that are not only resistant to the QAC itself but may also exhibit cross-resistance to clinically relevant antibiotics. nih.govacs.org This is often due to the upregulation of efflux pumps that can expel a wide range of antimicrobial agents. nih.gov

The study of host-microbe interactions is a rapidly growing field, and the presence of antimicrobial compounds like this compound can be a confounding factor in this research.

Disruption of Native Microbiota: In laboratory settings, the use of disinfectants containing this compound can alter the native microbiota of animal models, potentially affecting the outcomes of studies on host-pathogen interactions, gut microbiome, and immune system development. acs.org

Altered Host Response: The microbiome plays a critical role in modulating the host's immune system. nih.gov By altering the composition of the microbiome, exposure to this QAC could indirectly influence the host's immune response, making it difficult to discern the direct effects of the experimental variables being studied.

Implications for Symbiotic Relationships: Many organisms rely on symbiotic relationships with microbes for essential functions. unh.edu The release of biocides like this compound into the environment could disrupt these delicate interactions, with potential consequences for the health of the host organisms.

Potential for Selection of Antimicrobial Resistance Genes

The widespread use of quaternary ammonium compounds (QACs), including this compound, in various disinfectant and antimicrobial applications has raised concerns about the potential for the selection and proliferation of antimicrobial resistance genes in the environment. Exposure of microbial communities to sub-lethal concentrations of these compounds can create selective pressure, favoring the survival and growth of bacteria that harbor resistance mechanisms. This can lead to an increase in the prevalence of not only QAC-resistant bacteria but also bacteria resistant to clinically important antibiotics, due to co-resistance and cross-resistance mechanisms.

Research has shown that exposure to benzalkonium chlorides (BACs), the chemical class to which this compound belongs, can promote antibiotic resistance in microbial pathogens. nih.gov The mechanisms often involve efflux pumps, which are membrane proteins that can expel a wide range of toxic compounds from the bacterial cell, including both QACs and various antibiotics.

A study on the effects of benzyldimethyldodecyl ammonium chloride (BAC), a structurally similar QAC, on microbial communities in lake water demonstrated a significant increase in the abundance of the quaternary ammonium compound-resistant gene qacA/B even at a concentration of 10 μg L⁻¹ after one day of exposure. nih.gov The study also found that the abundance of other antibiotic resistance genes was dependent on the specific gene, the concentration of the QAC, and the duration of exposure, indicating a complex interaction between the disinfectant and the microbial resistome. nih.gov

The phenomenon of cross-resistance has also been observed. For instance, Pseudomonas fluorescens that adapted to increasing concentrations of benzyldimethyldodecyl ammonium chloride (BDMDAC) also exhibited reduced susceptibility to the antibiotic ciprofloxacin. researchgate.net This indicates that the adaptation to this specific QAC can confer resistance to unrelated antimicrobial agents.

The table below summarizes the findings of a study investigating the impact of benzyldimethyldodecyl ammonium chloride on the abundance of specific resistance genes in a lake water microbial community.

| Concentration of Benzyldimethyldodecyl Ammonium Chloride | Target Gene | Observation | Reference |

| 10 μg L⁻¹ | qacA/B | Significant increase after one day of exposure. | nih.gov |

| High Concentrations | nifH (Nitrogen fixation) | Inhibited after the first day. | nih.gov |

| High Concentrations | amoA (Ammonia monooxygenase) | Inhibited after the first day. | nih.gov |

| All Exposure Levels | nirK (Nitrite reductase) | Stimulated increase. | nih.gov |

This selective pressure can alter the genetic makeup of microbial populations. Exposure to high concentrations of benzyldimethyldodecyl ammonium chloride (1000 and 10,000 μg L⁻¹) led to a significant shift in microbial community composition, with the enrichment of genera such as Rheinheimera, Pseudomonas, and Vogesella, suggesting these bacteria possess resistance or degradation capabilities. nih.gov

The following table illustrates the principle of cross-resistance observed in Pseudomonas fluorescens after adaptation to a QAC.

| Organism | Adapted to | Resulting Resistance | Reference |

| Pseudomonas fluorescens | Benzyldimethyldodecyl ammonium chloride (BDMDAC) | Reduced susceptibility to Ciprofloxacin (CIP) | researchgate.net |

Future Directions and Emerging Research Avenues

Novel Applications in Material Science Research

The inherent antimicrobial and surfactant properties of benzyldimethyloctylammonium make it a candidate for integration into advanced materials. Research is increasingly focused on incorporating QACs into polymers to create antimicrobial biomaterials. nih.gov This strategy is one of the most promising for preparing materials resistant to microbial colonization, which is critical in medical devices and healthcare settings. nih.gov

One novel application involves the development of silica-based antimicrobial nanofilms. researchgate.net Using techniques like the sol-gel method, a composite of silica-modified QACs can be applied as a coating on surfaces such as fiberglass, creating an active antimicrobial layer. researchgate.net Such coatings can provide durable, long-lasting protection against a broad spectrum of microbes. Additionally, QACs are being investigated for their role in creating ionic liquid crystals, which combine the properties of ionic liquids and liquid crystals for potential use in sensors and energy storage devices. researchgate.net The unique chemical structure of QACs, possessing both polar and non-polar groups, also allows them to act as effective compatibilizers in polymer blends and composites, enhancing their thermo-mechanical properties. mdpi.com

Current research in material science is exploring the development of multifunctional surfaces that combine antimicrobial properties with other functionalities. acs.org This includes creating materials that not only kill microbes on contact but also resist the formation of biofilms. researchgate.net this compound and similar QACs are central to these efforts, which aim to produce next-generation materials for a variety of industrial and biomedical applications. researchgate.net

Table 1: Emerging Applications of this compound in Material Science

| Application Area | Description | Potential Impact |

|---|---|---|

| Antimicrobial Polymers | Incorporation of this compound into polymer matrices to create inherently antimicrobial plastics and fibers. | Development of self-disinfecting surfaces for medical devices, food packaging, and high-touch surfaces. |

| Surface Coatings & Nanofilms | Application of silica-based nanofilms containing QACs onto various substrates using sol-gel or other techniques. researchgate.net | Creation of durable, transparent, and long-lasting antimicrobial coatings for glass, metals, and textiles. researchgate.net |

| Polymer Blend Compatibilizers | Use as an additive to improve the miscibility and thermo-mechanical properties of otherwise incompatible polymer blends. mdpi.com | Enhanced performance and recyclability of plastic composites used in automotive and construction industries. |

| Ionic Liquid Crystals | Utilization as a component in the synthesis of ionic liquid crystals. researchgate.net | Advancements in materials for electronic displays, sensors, and energy storage systems. researchgate.net |

Exploration of Bio-based Derivatives

In response to a growing demand for sustainable and environmentally friendly chemicals, significant research is underway to synthesize QACs from renewable resources. mdpi.com The conventional production of this compound relies on petroleum-based precursors, but scientists are now turning to bio-based feedstocks to create greener alternatives. mdpi.com

One promising area is the use of fatty acids derived from vegetable oils. Researchers have successfully carried out three-step syntheses to produce a range of QACs from lauric, myristic, palmitic, and stearic acids. nih.gov These bio-based QACs have demonstrated high antimicrobial and biofilm inhibition activities, in some cases exceeding those of conventionally used disinfectants. nih.gov Another innovative source is cashew nut shell liquid, a low-cost byproduct of the cashew industry. researchgate.netacs.org From this, 3-pentadecylphenol (B1217947) can be extracted and used as a precursor to synthesize novel ionic liquid crystalline QACs through a two-step process involving Williamson etherification and Menschutkin quaternization. acs.org